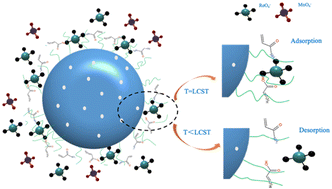Synthesis process and adsorption performance of temperature-sensitive ion-imprinted porous microspheres (ReO4−-TIIM) for the selective separation of ReO4−†
New Journal of Chemistry Pub Date: 2023-01-11 DOI: 10.1039/D2NJ05400K
Abstract
Ion imprinted polymers (IPs) are very promising for separation processes because of their intended selectivity. However, the trade-off between their selectivity and desorption leads to difficulties in reusing them, which seriously hampers their development. Herein, we design ReO4− temperature sensitive ion-imprinted porous microspheres (ReO4−-TIIM) for the selective separation of ReO4− from aqueous solutions. The introduction of the temperature-sensitive block polymer PDEA-b-P(DEA-co-AM) allowed for a highly controlled blotting site in the ReO4−-TIIM matrix, maintaining a high balance of selectivity and desorption. Pickering emulsion polymerization was used to provide the ReO4−-TIIM with a porous and interoperable structure, thereby enhancing their mass transfer rate and adsorption performance. The adsorption properties of ReO4−-TIIM prepared under optimum process conditions were investigated by adsorption kinetics and adsorption thermodynamics. FTIR, SEM, and BET-specific surface area analyses fully characterized their structure and morphology. The design of the ReO4−-TIIM offers a new approach to the industrial precision separation of Re.


Recommended Literature
- [1] Front cover
- [2] Preparation of new sulfur-doped and sulfur/nitrogen co-doped CsTaWO6 photocatalysts for hydrogen production from water under visible light
- [3] Hierarchical core–shell heterostructure of H2O-oxidized ZnO nanorod@Mg-doped ZnO nanoparticle for solar cell applications
- [4] Microstructure control of oxygen permeation membranes with templated microchannels
- [5] Fluorescence proximity assay based on a metal–organic framework platform†
- [6] Cytidine and ribothymidine nucleolipids synthesis, organogelation, and selective anion and metal ion responsiveness†
- [7] Trends in the stability of covalent dative bonds with variable solvent polarity depend on the charge transfer in the Lewis electron-pair system†
- [8] Back cover
- [9] The determination of small amounts of tin
- [10] A nicking enzyme-assisted allosteric strategy for self-resetting DNA switching circuits†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 109-04-6
-
CAS no.: 111-29-5
-
Tetramethylthiuram monosulfide
CAS no.: 97-74-5
-
CAS no.: 84-74-2
-
CAS no.: 3309-97-5
-
Dimethoxy(methyl)(phenyl)silane
CAS no.: 3027-21-2
-
CAS no.: 523-39-7









